2,6-Difluoro-4-iodobenzonitrile
Overview
Description
2,6-Difluoro-4-iodobenzonitrile is an organic compound with the molecular formula C7H2F2IN. It is a derivative of benzonitrile, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and an iodine atom at the 4 position. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-iodobenzonitrile typically involves halogenation and nitrile formation reactions. One common method is the iodination of 2,6-difluorobenzonitrile using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the starting material, 2,6-difluorobenzonitrile, is treated with iodine under controlled conditions. The process may be optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions, often in the presence of a base like potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative, while nucleophilic substitution with sodium azide would produce 2,6-difluoro-4-azidobenzonitrile.
Scientific Research Applications
2,6-Difluoro-4-iodobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-iodobenzonitrile in chemical reactions involves the activation of the iodine atom, making it a reactive site for substitution or coupling. The fluorine atoms influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound. In biological systems, the compound may interact with specific molecular targets, although detailed studies on its biological mechanism are limited.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzonitrile: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
4-Iodobenzonitrile: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
2,6-Dichloro-4-iodobenzonitrile:
Uniqueness
2,6-Difluoro-4-iodobenzonitrile is unique due to the presence of both fluorine and iodine substituents, which confer distinct electronic and steric properties. This combination makes it particularly useful in synthetic chemistry for the formation of complex molecules and in applications requiring specific reactivity profiles.
Properties
IUPAC Name |
2,6-difluoro-4-iodobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2IN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYZUODPVUYOOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401305144 | |
Record name | 2,6-Difluoro-4-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401305144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141743-50-2 | |
Record name | 2,6-Difluoro-4-iodobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141743-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoro-4-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401305144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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